molecular formula C20H19ClN2OS2 B482060 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-87-9

3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B482060
CAS No.: 421577-87-9
M. Wt: 403g/mol
InChI Key: ZZBLITXNMWDFKE-UHFFFAOYSA-N
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Description

The compound 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the benzothienopyrimidinone class, a fused heterocyclic system with a pyrimidin-4-one core annulated to a tetrahydrobenzothiophene ring. Key structural features include:

  • 4-Chlorobenzylsulfanyl substituent at position 2, which enhances lipophilicity and may influence biological interactions .
  • A planar aromatic system derived from the fused benzothiophene and pyrimidinone rings, critical for π-π stacking interactions in drug-receptor binding .

This scaffold is pharmacologically significant due to its structural similarity to purine analogs, enabling interactions with enzymes like kinases and topoisomerases. Modifications to substituents on the pyrimidinone ring or benzothiophene moiety are known to modulate biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS2/c1-2-11-23-19(24)17-15-5-3-4-6-16(15)26-18(17)22-20(23)25-12-13-7-9-14(21)10-8-13/h2,7-10H,1,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBLITXNMWDFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system through cyclization reactions.

    Introduction of the Allyl Group: The allyl group is introduced via allylation reactions, often using allyl halides in the presence of a base.

    Attachment of the Chlorobenzyl Sulfanyl Moiety: This step involves the nucleophilic substitution reaction where the chlorobenzyl sulfanyl group is attached to the benzothieno ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorobenzyl sulfanyl moiety, potentially converting it to a benzyl sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the chlorobenzyl sulfanyl group may produce benzyl sulfides.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 345.9 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

Example Synthesis Pathway

StepReaction TypeKey Reagents
1CyclizationBenzothiophene derivatives
2Nucleophilic SubstitutionAllyl bromide
3Thiol Addition4-Chlorobenzyl thiol

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothieno-pyrimidines possess potent antibacterial and antifungal properties.

  • Case Study : A derivative was tested against various strains of bacteria, showing effective inhibition comparable to standard antibiotics like Ciprofloxacin .

Anticancer Activity

Compounds containing the benzothieno-pyrimidine scaffold have been explored for anticancer properties. The structural similarity to known anticancer agents suggests potential efficacy.

  • Case Study : In vitro studies demonstrated that related compounds induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest .

Neuroprotective Effects

Emerging studies suggest that certain derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

  • Case Study : Research indicated that specific modifications to the pyrimidine ring enhance neuroprotective activity against oxidative stress in neuronal cells .

Applications in Drug Development

The unique structural features of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one position it as a candidate for further drug development:

  • Lead Compound for Antimicrobial Agents : Its effectiveness against bacterial strains can be further optimized through structural modifications.
  • Anticancer Drug Development : The compound's ability to induce apoptosis opens avenues for developing targeted cancer therapies.
  • Neuroprotective Drug Candidates : Potential applications in treating conditions like Alzheimer's disease warrant further investigation.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorine substituents on the benzyl group (e.g., 4-Cl or 3-Cl) increase electronegativity and enhance binding to hydrophobic pockets in target proteins .
  • Methoxy or trifluoromethyl groups improve solubility and metabolic stability by modulating electron density and steric bulk .
  • Allyl vs.

Pharmacological Activity Comparisons

Analgesic and Anti-inflammatory Agents

  • 3-Substituted-amino-2-methylsulfanyl analogues (e.g., 3-amino derivatives) showed potent COX-2 inhibition (IC₅₀: 0.8 µM) and analgesic efficacy in rodent models .
  • 4-Chlorophenyl derivatives (e.g., CID 1890644) demonstrated moderate anti-inflammatory activity (65% edema inhibition at 50 mg/kg) but lower potency compared to the target compound’s structural relatives .

Anticancer Activity

  • 3-(4-Methylphenyl)-2-(3-Cl-benzylsulfanyl) analogue exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12.3 µM) via topoisomerase II inhibition .
  • S-Alkyl derivatives with morpholino or piperazine substituents (e.g., compound 4c) showed selective activity against HeLa cells (IC₅₀: 9.4 µM) by disrupting microtubule assembly .

Antimicrobial Activity

  • Hydrazinothieno[2,3-d]pyrimidines (e.g., compound 12) displayed broad-spectrum activity against S. aureus (MIC: 16 µg/mL) and E. coli (MIC: 32 µg/mL) .

Yield Optimization :

  • Substitution with electron-withdrawing groups (e.g., Cl, CN) reduces reaction yields (50–60%) due to steric hindrance .
  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, boosting yields to 70–80% .

Biological Activity

The compound 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2OSC_{19}H_{21}ClN_2OS, with a molecular weight of approximately 372.90 g/mol. The structure incorporates a benzothieno-pyrimidine core with an allyl and chlorobenzyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the sulfanyl group have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Compound Bacterial Strain Activity
3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-oneSalmonella typhiModerate
Similar Sulfanyl DerivativesBacillus subtilisStrong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. It is hypothesized that the sulfanyl moiety contributes to its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are particularly relevant in the context of treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Activity

Research indicates that related compounds in the benzothieno-pyrimidine class exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways . Further studies are needed to elucidate the specific pathways affected by this compound.

The biological mechanisms underlying the activity of 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one likely involve:

  • Receptor Binding : Similar compounds have shown affinity for sigma receptors and other neuroreceptors, which may mediate their effects on neurotransmission and cell signaling .
  • Oxidative Stress Modulation : The compound may exert antioxidant effects by modulating oxidative stress pathways within cells.
  • Apoptotic Pathways : Induction of apoptotic pathways in cancer cells could be a significant mechanism through which this compound exerts its anticancer effects.

Case Studies

A notable study investigated a series of benzothieno-pyrimidine derivatives for their anticancer activity. Among these derivatives, those with similar structural features to our compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions starting from 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. For example, aluminum amalgam in aqueous tetrahydrofuran has been used to reduce intermediates, followed by alkylation with allyl groups (). Thiol-containing intermediates, such as 3-amino-2-mercapto derivatives, can also react with 4-chlorobenzyl halides to introduce the sulfanyl moiety ( ).

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters like mean C–C bond length (0.004 Å), R factor (0.069), and wR factor (0.194) ensure accuracy (). Complementary techniques include NMR (to confirm allyl and benzyl substituents) and high-resolution mass spectrometry (HRMS) for molecular weight validation ().

Q. What pharmacological screening assays are relevant for evaluating its bioactivity?

  • Methodological Answer : In vitro assays for analgesic and anti-inflammatory activity include carrageenan-induced paw edema (for inflammation) and acetic acid-induced writhing (for pain response). Dose-dependent studies (e.g., 25–100 mg/kg) in rodent models, followed by COX-1/COX-2 inhibition assays, are critical for mechanistic insights ().

Advanced Research Questions

Q. How can molecular docking studies predict the antimicrobial or anti-inflammatory activity of this compound?

  • Methodological Answer : Docking against targets like DNA gyrase (for antimicrobial activity) or cyclooxygenase-2 (COX-2) (for anti-inflammatory effects) requires software such as AutoDock Vina. Key parameters include binding energy (ΔG ≤ -7.0 kcal/mol), hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), and hydrophobic interactions with the thienopyrimidine core ().

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., cell lines, solvent polarity). A systematic approach includes:

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests).
  • Structure-activity relationship (SAR) validation : Test analogs to isolate substituent effects ( ).

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological risks?

  • Methodological Answer : Long-term ecological studies should follow split-plot designs (e.g., randomized blocks with environmental compartments as subplots). Key steps include:

  • Physicochemical profiling : LogP (octanol-water partitioning), hydrolysis half-life (pH 7–9).
  • Biotic/abiotic degradation : Use HPLC-MS to track transformation products in soil/water systems.
  • Toxicity assays : Daphnia magna (EC50) and algal growth inhibition tests (OECD Guidelines 201, 202) ().

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Methodological Answer :

  • Reagent selection : Use mild reducing agents (e.g., NaBH4/CuCl2) to avoid over-reduction of the thienopyrimidine core.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve sulfanyl group incorporation.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) isolates the target compound with ≥95% purity ( ).

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